N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide
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Overview
Description
N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, ethers, and indoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions: The formation of the amide bond is a crucial step, often achieved through the reaction of an amine with a carboxylic acid derivative.
Thioether Formation:
Indole Synthesis: The indole ring is a key structural component, often synthesized through Fischer indole synthesis or other cyclization methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dichloromethane (DCM), ethanol, dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide: Shares structural similarities but lacks the indole ring and thioether linkage.
3,4-Dimethoxyphenethylamine: A simpler compound with fewer functional groups, used as a precursor in the synthesis of more complex molecules.
Uniqueness
N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O4S/c1-21-9-11-24(17-22(21)2)31(36)33-15-16-34-19-29(25-7-5-6-8-26(25)34)39-20-30(35)32-14-13-23-10-12-27(37-3)28(18-23)38-4/h5-12,17-19H,13-16,20H2,1-4H3,(H,32,35)(H,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBACUKUGFUFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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